molecular formula C13H11BrF3N5 B2800054 5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2415568-49-7

5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2800054
CAS No.: 2415568-49-7
M. Wt: 374.165
InChI Key: YAVCZYZTOKWUTQ-UHFFFAOYSA-N
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Description

5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a pyrimidin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the azetidine ring, followed by the introduction of the pyridin-2-yl and pyrimidin-2-amine groups. The bromine and trifluoromethyl groups are usually introduced through halogenation and trifluoromethylation reactions, respectively. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidin-2-amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The bromine atom and pyrimidin-2-amine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • N-(Pyridin-2-yl)amides

Uniqueness

Compared to similar compounds, 5-bromo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine stands out due to its unique combination of functional groups. The presence of both a trifluoromethyl group and a bromine atom provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N5/c14-9-4-19-12(20-5-9)21-10-6-22(7-10)11-3-8(1-2-18-11)13(15,16)17/h1-5,10H,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVCZYZTOKWUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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